molecular formula C9H17N3O6S B1252162 Pantocin B

Pantocin B

Cat. No. B1252162
M. Wt: 295.32 g/mol
InChI Key: QPOFRFGIYSXYSK-NTSWFWBYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pantocin B is a natural product found in Pantoea agglomerans with data available.

Scientific Research Applications

Antibiotic Properties and Synthesis

Pantocin B, produced by Erwinia herbicola, is an effective antibiotic for controlling E. amylovora, which causes fire blight in plants. It was the first antibiotic characterized from these bacteria strains. A total synthesis of Pantocin B from L-alanine, glycine, and L-malic acid has been developed, providing a method to produce this antibiotic in the laboratory (Sutton & Clardy, 2000).

Biosynthetic Genes

The biosynthetic genes for Pantocin B are located in a cluster of 13 open reading frames within a 17.5 kb region. This cluster includes genes similar to multidrug resistance proteins and others that may encode resistance determinants. The cluster is also believed to be involved in the addition of the methyl sulfonyl moiety of Pantocin B (Wright et al., 2006).

Biological Activity and Structure-Activity Relationship

Various analogues of Pantocin B have been synthesized to study its structure-activity relationship. The N-terminal L-alanyl group of Pantocin B is essential for cellular import, while the methylenediamine and methyl sulfone portions are critical for its antibiotic activity. These components interact with the intracellular target, the arginine biosynthetic enzyme N-acetylornithine aminotransferase (Sutton & Clardy, 2001).

Environmental and Biological Control Applications

Pantoea agglomerans strain EH318 produces Pantocin B, which inhibits the growth of Erwinia amylovora, the cause of fire blight. The structure of Pantocin B has been determined as (R)-N-[((S)-2-amino-propanoylamino)methyl]-2-methanesulfonyl-succinamic acid. Pantocin B's effectiveness against other enteric bacteria suggests its potential use in biological control (Wright et al., 2001).

Impact on Bioremediation and Biocontrol

Pantocin B, among other antibiotics produced by Pantoea species, contributes to the biocontrol efficacy against plant pathogens. Pantoea's metabolic versatility, including the production of antibiotics like Pantocin B, highlights its potential in bioremediation and as a biological control agent (Smits et al., 2011).

properties

Product Name

Pantocin B

Molecular Formula

C9H17N3O6S

Molecular Weight

295.32 g/mol

IUPAC Name

(2R)-4-[[[(2S)-2-aminopropanoyl]amino]methylamino]-2-methylsulfonyl-4-oxobutanoic acid

InChI

InChI=1S/C9H17N3O6S/c1-5(10)8(14)12-4-11-7(13)3-6(9(15)16)19(2,17)18/h5-6H,3-4,10H2,1-2H3,(H,11,13)(H,12,14)(H,15,16)/t5-,6+/m0/s1

InChI Key

QPOFRFGIYSXYSK-NTSWFWBYSA-N

Isomeric SMILES

C[C@@H](C(=O)NCNC(=O)C[C@H](C(=O)O)S(=O)(=O)C)N

Canonical SMILES

CC(C(=O)NCNC(=O)CC(C(=O)O)S(=O)(=O)C)N

synonyms

pantocin B
pantocin-B

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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